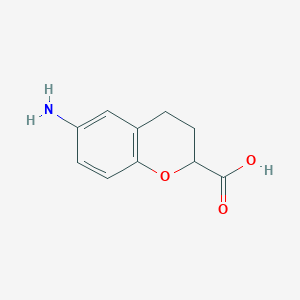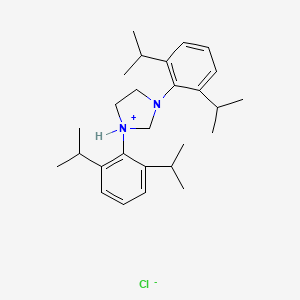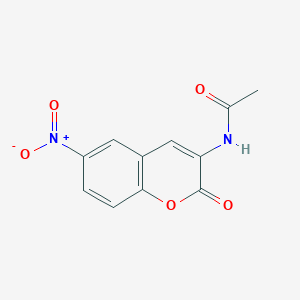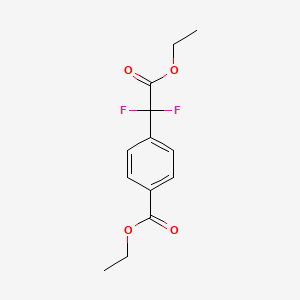![molecular formula C15H12O2 B8811700 3-([1,1'-Biphenyl]-3-yl)acrylic acid](/img/structure/B8811700.png)
3-([1,1'-Biphenyl]-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is an organic compound that features a biphenyl group attached to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid typically involves a Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K3PO4)
Solvent: Tetrahydrofuran (THF) and water mixture
Temperature: Reflux conditions
Industrial Production Methods
For large-scale industrial production, the Suzuki-Miyaura coupling reaction is optimized for higher yields and cost-effectiveness. The use of readily available raw materials and environmentally benign reagents is emphasized . The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the prop-2-enoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound consisting of two connected phenyl rings.
3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: A derivative with an amino and hydroxy group on the biphenyl moiety.
Uniqueness
3-{[1,1’-Biphenyl]-3-YL}prop-2-enoic acid is unique due to the presence of both the biphenyl and prop-2-enoic acid moieties, which confer distinct chemical reactivity and potential biological activities. This combination of structural features is not commonly found in other biphenyl derivatives, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H12O2 |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
3-(3-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17) |
InChI-Schlüssel |
QQQNPVHFBDPNNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(Pyridin-4-yl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811738.png)
